Physicochemical Profile vs. Key Analogs
The 1,2-diol moiety of the target compound increases both hydrogen bond donor count (HBD = 2) and topological polar surface area (TPSA = 40.5 Ų) relative to the corresponding mono-alcohol, 2-(2,3-dihydro-1H-inden-5-yl)ethanol (HBD = 1, TPSA = 20.2 Ų), and the ketone, 5-acetylindane (HBD = 0, TPSA = 17.1 Ų) [1][2][3]. The computed logP values are 1.2 (target diol), 2.0 (ethanol analog), and 2.5 (ketone analog), respectively, indicating progressively higher lipophilicity in the comparator series [1][2][3].
| Evidence Dimension | Computed physicochemical descriptors relevant to permeability, solubility, and target engagement |
|---|---|
| Target Compound Data | HBD = 2, TPSA = 40.5 Ų, XLogP3-AA = 1.2 |
| Comparator Or Baseline | 2-(2,3-Dihydro-1H-inden-5-yl)ethanol: HBD = 1, TPSA = 20.2 Ų, XLogP3-AA = 2.0; 5-acetylindane: HBD = 0, TPSA = 17.1 Ų, XLogP3-AA = 2.5 |
| Quantified Difference | HBD: +1 over ethanol analog, +2 over ketone; TPSA: +20.3 Ų over ethanol analog, +23.4 Ų over ketone; ΔLogP: -0.8 vs ethanol analog, -1.3 vs ketone analog |
| Conditions | PubChem computed descriptors from standardized pipeline (PubChem release 2024.11.20) |
Why This Matters
These differences predict altered membrane permeability and aqueous solubility profiles, which directly impact bioavailability and formulation strategy in early drug discovery—meaning the choice between diol, alcohol, or ketone cannot be made without understanding the specific property requirements of the target biological assay.
- [1] PubChem. 1-(2,3-Dihydro-1H-inden-5-yl)ethane-1,2-diol (CID 23087690). https://pubchem.ncbi.nlm.nih.gov/compound/721968-62-3 (accessed 2026-04-23). View Source
- [2] PubChem. 2-(2,3-Dihydro-1H-inden-5-yl)ethanol (CID 21224087). https://pubchem.ncbi.nlm.nih.gov/compound/41712-41-8 (accessed 2026-04-23). View Source
- [3] PubChem. 5-Acetylindane (CID 233976). https://pubchem.ncbi.nlm.nih.gov/compound/4228-10-8 (accessed 2026-04-23). View Source
